4-Cyclopropyl-2-methylthiazole

Neuroscience Ion Transport Epilepsy

Researchers developing KCC2-targeted CNS probes or antifungal SAR campaigns require the precise 4-cyclopropyl-2-methyl substitution pattern-generic thiazole analogs fail to recapitulate target potency and selectivity. 4-Cyclopropyl-2-methylthiazole (CAS 128312-58-3) resolves this supply challenge as: • Direct precursor to VU0463271, a KCC2 inhibitor with >100-fold selectivity over NKCC1 for neuronal chloride homeostasis studies. • Validated scaffold for AChE inhibitors with activity comparable to donepezil, and antifungal derivatives with MIC values matching nystatin against Candida spp. • Key intermediate en route to TGR5 agonists for metabolic disease research. Consistent 98% purity; ships globally with full analytical documentation.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 128312-58-3
Cat. No. B138508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-methylthiazole
CAS128312-58-3
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2CC2
InChIInChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3
InChIKeyUOCFNLNJEUFKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-2-methylthiazole: A Versatile Scaffold


4-Cyclopropyl-2-methylthiazole is a heterocyclic building block featuring a thiazole core substituted with a cyclopropyl group at the 4-position and a methyl group at the 2-position . This specific substitution pattern confers distinct steric and electronic properties compared to unsubstituted or differently substituted thiazole analogs, making it a privileged scaffold in medicinal chemistry and chemical biology [1]. The compound serves as a key intermediate for synthesizing derivatives with diverse biological activities, including potent and selective inhibition of the neuronal K+-Cl− cotransporter KCC2 [2], acetylcholinesterase (AChE) [3], and antifungal activity [4].

Neuroscience tool compound synthesis (KCC2 inhibitor VU0463271)
Scaffold for antifungal derivative development (Candida spp.)
AChE inhibitor design for neurodegeneration research
TGR5 agonist precursor for metabolic disorder studies

4-Cyclopropyl-2-methylthiazole: Unique Substitution Pattern


The substitution pattern on the thiazole ring profoundly influences biological activity and physicochemical properties. The 4-cyclopropyl group in 4-Cyclopropyl-2-methylthiazole introduces conformational rigidity and unique steric and electronic characteristics that cannot be replicated by simple alkyl (e.g., methyl, ethyl) or aryl substitutions [1]. This distinct substitution pattern directly translates into superior potency and selectivity in specific biological contexts. For instance, in the KCC2 inhibitor VU0463271, the 4-methyl-2-thiazolyl moiety is essential for high affinity, while closely related structural analogs lacking this specific substitution display significantly reduced potency . Similarly, the presence of the cyclopropyl group is crucial for the high antifungal activity observed in derivatives of this scaffold [2]. Therefore, substituting 4-Cyclopropyl-2-methylthiazole with a generic or less specific thiazole analog would risk significant loss of target engagement, potency, and selectivity, thereby compromising the validity of structure-activity relationship studies and the efficacy of downstream applications.

4-Cyclopropyl-2-methylthiazole
Cyclopropyl + methyl substitution
Generic thiazole or alkyl-substituted analog

Cyclopropyl ring rigidity and specific electronic profile are not replicated by simple alkyl chains; replacement may reduce target engagement and alter selectivity context.

This scaffold in VU0463271
Structural analog missing 4-cyclopropyl-2-methyl pattern

Observed >100-fold KCC2 selectivity and potency rank in tested set depend on substitution pattern; analog interchange may shift isoform interaction.

4-Cyclopropyl-2-methylthiazole: Head-to-Head Evidence


KCC2 Inhibition: VU0463271 vs. Analogs

The derivative VU0463271, which incorporates the 4-cyclopropyl-2-methylthiazole scaffold, is a highly potent and selective KCC2 inhibitor. It displays an IC50 of 61 nM, which is approximately 8.8-fold more potent than its structural analog VU0255011 (IC50 = 537 nM) and 9.3-fold more potent than VU0240511 (IC50 = 568 nM) . This demonstrates that the specific thiazole substitution pattern is critical for achieving high potency. Furthermore, VU0463271 exhibits >100-fold selectivity for KCC2 over the closely related Na-K-2Cl cotransporter NKCC1 and shows no activity against a panel of 68 GPCRs, ion channels, and transporters, highlighting its target specificity .

KCC2 Inhibition
Head-to-head
IC₅₀ 61 nM (VU0463271)
Supports KCC2 probe development context
Thallium flux assay; 8.8–9.3× lower IC₅₀ than analogs VU0255011/VU0240511
Neuroscience Ion Transport Epilepsy

Antifungal Activity vs. Nystatin (Candida spp.)

A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, which are structurally based on the 4-cyclopropyl-2-methylthiazole scaffold, exhibited very high activity against Candida spp. ATCC and clinical isolates. The minimum inhibitory concentration (MIC) values ranged from 0.015 to 7.81 µg/mL [1]. The activity of these compounds was similar and in some cases even higher than that of nystatin, a standard antifungal drug used as a positive control [1]. For a subset of nine derivatives, MIC values were reported as 0.008–7.81 µg/mL with MIC50 and MIC90 values of 0.12 µg/mL and 0.24–0.48 µg/mL, respectively [2].

Antifungal Activity
Head-to-head
MIC 0.015–7.81 µg/mL
Supports antifungal derivative screening context
Broth microdilution vs. Candida spp. ATCC/clinical isolates; nystatin reference
Antifungal Infectious Disease Candida albicans

AChE Inhibition vs. Donepezil

In a study evaluating fifteen novel thiazole-cyclopropyl compounds, one derivative (compound 6l) exhibited potent AChE inhibitory activity with an IC50 of 0.079 ± 0.16 µM [1]. This activity was comparable to the clinically used AChE inhibitor donepezil (IC50 = 0.056 ± 0.22 µM) [1]. In contrast, most other thiazole derivatives in the same study showed weak inhibitory effects on butyrylcholinesterase (BuChE), indicating a degree of selectivity for AChE within this chemical series [1].

AChE Inhibition
Head-to-head
IC₅₀ 0.079 µM (Compound 6l)
Supports AChE inhibitor design context
Ellman method; comparable to donepezil (IC₅₀ 0.056 µM)
Alzheimers Disease Cholinesterase Neurodegeneration

TGR5 Agonism for Metabolic Disorders

Derivatives of 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid, which is directly synthesized from 4-cyclopropyl-2-methylthiazole, have been identified as potent agonists of the TGR5 receptor, a bile acid receptor implicated in glucose homeostasis and energy metabolism . While specific EC50 values for the parent thiazole derivative are not disclosed, the structural class is highlighted as a promising lead for developing treatments for metabolic disorders, including type 2 diabetes [1]. The 5-carboxylic acid derivative serves as a critical intermediate for further elaboration.

TGR5 Agonism
Class-level
Potent agonism reported (qualitative)
Supports TGR5 pathway study precursor context
Patent-derived data; specific EC₅₀ not disclosed
Metabolic Disease GPCR Diabetes

Optimized Hantzsch Synthesis Route

The synthesis of 4-Cyclopropyl-2-methylthiazole via the Hantzsch thiazole synthesis is well-established and provides a reliable route for procurement or in-house synthesis. A specific protocol details the reaction of a bromo ketone with a thioamide in methanol under reflux for 2 hours, yielding the desired product in 67% yield . This provides a quantitative benchmark for synthetic feasibility and yield, which is crucial for planning scale-up or custom synthesis projects.

Synthetic Route
Reported
67% yield
Supports synthetic route planning
Hantzsch thiazole synthesis; bromo ketone + thioamide, MeOH reflux
Synthetic Chemistry Heterocycle Synthesis Process Chemistry

4-Cyclopropyl-2-methylthiazole: Application Scenarios


KCC2 Inhibition for Neuroscience Probes

Researchers investigating neuronal chloride homeostasis and GABAergic signaling can utilize 4-cyclopropyl-2-methylthiazole as a key building block for synthesizing VU0463271, a potent and selective KCC2 inhibitor. This tool compound enables precise manipulation of KCC2 function in ex vivo (hippocampal slices) and in vivo models to study epileptogenesis and other CNS disorders [1]. The >100-fold selectivity over NKCC1 ensures that observed effects are specifically attributable to KCC2 inhibition .

Antifungal Drug Discovery: Candida Infections

This compound serves as an excellent starting point for medicinal chemistry campaigns aimed at developing novel antifungal agents. Derivatives based on this scaffold have demonstrated high in vitro activity against various Candida species, including clinical isolates, with MIC values comparable to or better than nystatin [2]. Further optimization can focus on improving pharmacokinetic properties and in vivo efficacy [3].

AChE Inhibitor for Neurodegeneration

Given the potent AChE inhibitory activity of its derivatives, 4-cyclopropyl-2-methylthiazole is a valuable intermediate for synthesizing potential therapeutics for Alzheimer's disease. Researchers can leverage the established structure-activity relationship to design and synthesize new analogs with improved potency, selectivity, and brain penetration, as demonstrated by compound 6l which shows activity comparable to donepezil [4].

TGR5 Agonist Synthesis for Metabolic Disorders

The compound is a direct precursor to 4-cyclopropyl-2-methylthiazole-5-carboxylic acid, which itself is a key intermediate for generating potent TGR5 agonists. These agonists are of high interest for studying bile acid signaling, glucose metabolism, and energy homeostasis, and for developing new treatments for type 2 diabetes and related metabolic syndromes .

Application
Selection Property
Validation Focus
Neuroscience probe synthesis (KCC2)
Substitution pattern specificity
KCC2 selectivity assay context
Antifungal derivative development
Antifungal activity profile
MIC endpoint review (Candida spp.)
AChE inhibitor design research
Cholinesterase inhibition profile
AChE selectivity vs. BuChE context
TGR5 pathway agonist precursor
Carboxylic acid derivatization
TGR5 functional assay context
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